molecular formula C11H15NO4S B1659034 4-(Butylsulfamoyl)benzoic acid CAS No. 6306-16-7

4-(Butylsulfamoyl)benzoic acid

Cat. No.: B1659034
CAS No.: 6306-16-7
M. Wt: 257.31 g/mol
InChI Key: JQZRFJVMCABAPL-UHFFFAOYSA-N
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Description

4-(Butylsulfamoyl)benzoic acid is an organic molecule that is gaining attention for its potential utility in various scientific fields. Its structure, featuring both a benzoic acid and a sulfonamide group, places it within a well-studied family of compounds known for their diverse biological activities.

Table 1: Physicochemical Properties of 4-(Butylsulfamoyl)benzoic acid

Property Value
CAS Number 6306-16-7 bldpharm.com
Molecular Formula C₁₁H₁₅NO₄S bldpharm.com
Molecular Weight 257.31 g/mol bldpharm.com
IUPAC Name 4-(butylsulfamoyl)benzoic acid
SMILES CCCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O bldpharm.com

This data is compiled from chemical supplier information for research purposes.

4-(Butylsulfamoyl)benzoic acid belongs to the sulfamoyl benzoic acid class of compounds. These molecules are characterized by a central benzoic acid moiety to which a sulfamoyl group (–SO₂NHR) is attached. ontosight.ai The benzoic acid portion provides a carboxylic acid functional group, while the sulfonamide portion introduces a polar, hydrogen-bonding capable group. ontosight.ai

The significance of sulfonamide-containing compounds, often called "sulfa drugs," dates back to the early 20th century with the discovery of their antibacterial properties. This journey began with Gerhard Domagk's work on a dye known as Prontosil in the 1930s, which was found to be effective against bacterial infections. It was later discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.

This discovery was a watershed moment in medicine. The mechanism was later elucidated: sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthetase. This enzyme is crucial for the synthesis of folic acid, which bacteria need to produce DNA and RNA for growth and multiplication. Because sulfonamides are structurally similar to para-aminobenzoic acid (PABA), a natural substrate for the enzyme, they can block the metabolic pathway.

The success of early sulfa drugs spurred the synthesis of thousands of derivatives, including those incorporating a benzoic acid moiety. ontosight.ai These modifications were aimed at altering the activity spectrum, pharmacokinetic properties, and solubility of the parent compounds. This historical foundation underscores the long-standing interest in the sulfonamide scaffold as a pharmacologically important functional group.

While extensive, peer-reviewed research focusing specifically on 4-(Butylsulfamoyl)benzoic acid is limited, its potential as a research target can be inferred from studies on its isomers and other closely related sulfamoyl benzoic acid derivatives. The unique substitution pattern of 4-(Butylsulfamoyl)benzoic acid may confer distinct chemical and biological properties compared to its analogues, making it a valuable compound for targeted investigation.

Research into related compounds suggests several potential areas of inquiry:

Enzyme Inhibition: Sulfonamide-containing molecules are well-known inhibitors of various enzymes. For example, derivatives of 3-(tert-butylsulfamoyl)-4-fluorobenzoic acid have been investigated as potential inhibitors of proteins crucial for cell division, such as KIF18A, which is implicated in cancer cell proliferation. This suggests that 4-(Butylsulfamoyl)benzoic acid could be screened for inhibitory activity against a range of enzymes.

Antimicrobial Properties: The historical success of sulfonamides as antibacterial agents makes this an obvious avenue for investigation. Preliminary studies on related compounds, such as 3-(tert-butylsulfamoyl)-4-fluorobenzoic acid, have shown moderate potency against bacteria like Staphylococcus aureus and Escherichia coli. Therefore, evaluating 4-(Butylsulfamoyl)benzoic acid for its antimicrobial spectrum is a logical research objective.

Receptor Modulation: More complex sulfamoyl benzoic acid analogues have been synthesized and tested for their ability to modulate cell surface receptors. In one study, derivatives of 2-(N-butylsulfamoyl)benzoic acid were part of a library designed to find specific agonists for the lysophosphatidic acid (LPA₂) receptor, which is involved in processes like apoptosis. acs.orgnih.gov This highlights the potential for this class of compounds to be used as chemical probes or starting points for drug discovery programs targeting G protein-coupled receptors (GPCRs).

A structured academic inquiry into 4-(Butylsulfamoyl)benzoic acid would logically proceed through several key stages to fully elucidate its chemical nature and potential applications.

Synthesis and Purification: The initial objective would be to establish an efficient and scalable synthetic route. A common method for preparing similar compounds involves the reaction of a chlorosulfonated benzoic acid derivative with the appropriate amine, in this case, butylamine. The resulting product would require rigorous purification, typically using techniques like recrystallization or column chromatography, to achieve a high degree of purity essential for accurate characterization and biological testing.

Structural Characterization: A crucial objective is the unambiguous confirmation of the molecular structure. This involves a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of atoms and the specific isomeric form.

Mass Spectrometry (MS): To verify the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: To identify key functional groups like the carboxylic acid (C=O, O-H) and the sulfonamide (S=O, N-H).

Physicochemical Profiling: A comprehensive understanding of the compound's properties, such as its solubility in various solvents, melting point, and lipophilicity (LogP), would be determined. These parameters are critical for designing subsequent biological assays and for understanding its potential behavior in biological systems.

Biological Screening and Mechanism of Action Studies: Based on the rationale from related compounds, a primary objective would be to screen 4-(Butylsulfamoyl)benzoic acid for various biological activities. This could include broad screening against panels of bacteria, fungi, and cancer cell lines. If any significant "hits" are identified, further studies would aim to uncover the specific molecular target and mechanism of action, for instance, through enzyme inhibition assays or receptor binding studies.

Structure-Activity Relationship (SAR) Studies: Should initial screenings prove fruitful, a further objective would be to synthesize a series of analogues by modifying the butyl group or the substitution pattern on the aromatic ring. Comparing the activity of these new compounds to the parent 4-(Butylsulfamoyl)benzoic acid would help to build a structure-activity relationship model, guiding the design of more potent and selective molecules.

This systematic approach would provide a comprehensive understanding of 4-(Butylsulfamoyl)benzoic acid, firmly establishing its place within the broader context of chemical and biomedical research.

Properties

CAS No.

6306-16-7

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

4-(butylsulfamoyl)benzoic acid

InChI

InChI=1S/C11H15NO4S/c1-2-3-8-12-17(15,16)10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)

InChI Key

JQZRFJVMCABAPL-UHFFFAOYSA-N

SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O

Other CAS No.

6306-16-7

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Butylsulfamoyl Benzoic Acid

Precursor Derivatization Strategies for Sulfamoyl Benzoic Acid Analogues

The creation of analogues of sulfamoyl benzoic acid often begins with precursor molecules that are strategically modified. These derivatization strategies are crucial for exploring structure-activity relationships by introducing a variety of substituents onto the core structure.

Synthesis from Sulfamoylbenzoic Acid Esters and Butylamine

A common and direct approach to synthesizing N-substituted sulfamoylbenzoic acids involves the reaction of a sulfamoylbenzoic acid ester with a primary or secondary amine. In the context of 4-(butylsulfamoyl)benzoic acid, this typically involves the reaction of an ester of 4-sulfamoylbenzoic acid with butylamine. This nucleophilic substitution reaction is generally straightforward, with the amine's nitrogen atom attacking the electrophilic sulfur atom of the sulfonyl group. The ester form of the benzoic acid is often used to protect the carboxylic acid functionality from reacting under the conditions required for sulfonamide formation. For instance, reacting 2-sulfamoylbenzoic acid ethyl ester with various bromoalkyl derivatives, followed by hydrolysis, is a documented method for producing related analogues. nih.gov Similarly, sulfamoyl benzoic acids can be subjected to coupling conditions with various aliphatic amines, including n-butylamine, to yield the desired products. nih.gov

Reaction Pathways Involving Substituted Anilines and Chlorosulfonyl Benzoates

Another versatile method for generating a wide range of sulfamoyl benzoic acid analogues involves the reaction between substituted anilines and a chlorosulfonyl benzoate, such as methyl 4-(chlorosulfonyl)benzoate. In this pathway, the amino group of the aniline acts as the nucleophile, attacking the sulfonyl chloride moiety of the benzoate derivative. This results in the formation of an N-aryl sulfonamide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This strategy allows for the introduction of diverse electronic and steric features onto the N-phenyl ring, which is valuable for tuning the compound's properties. Subsequent hydrolysis of the ester group provides the final carboxylic acid. This method has been successfully used to prepare various N-substituted 4-sulfamoylbenzoic acid derivatives. researchgate.net

Utilizing Benzimidazole Scaffolds with Benzoic Acid Derivatives

Benzimidazole is recognized as a "privileged scaffold" in drug design, and its incorporation can impart significant biological activity. nih.gov Synthetic strategies have been developed to fuse benzimidazole scaffolds with benzoic acid derivatives to create complex analogues. These methods often involve the reaction of a substituted o-phenylenediamine with a benzoic acid derivative under conditions that promote cyclization to form the benzimidazole ring. For example, 1-(o-carboxyphenyl)-benzimidazole can be prepared by heating N-(o-aminophenyl) anthranilic acid with formic acid. google.com These benzimidazole-benzoic acid hybrids can then be further functionalized, for instance, by introducing a sulfamoyl group onto the benzoic acid portion, to create novel and structurally diverse analogues. A variety of substituted benzimidazole derivatives have been synthesized by reacting o-phenylenediamine with different aromatic acids or aldehydes. researchgate.net

Multi-step Synthesis Protocols for 4-(Butylsulfamoyl)benzoic Acid and Related Analogues

The construction of 4-(butylsulfamoyl)benzoic acid and its more complex analogues often necessitates multi-step synthetic sequences. libretexts.orgweebly.com These protocols allow for controlled, sequential modifications of a starting material, ensuring high purity and yield of the final product.

Strategies for Introducing the Butylsulfamoyl Moiety

A primary and effective strategy for introducing the butylsulfamoyl group involves a two-step process starting from a substituted benzoic acid. rsc.org

Chlorosulfonation : The first step is the chlorosulfonation of the benzoic acid derivative. This is typically achieved by reacting the benzoic acid with an excess of chlorosulfonic acid at elevated temperatures. This electrophilic aromatic substitution reaction installs a chlorosulfonyl (-SO₂Cl) group onto the benzene (B151609) ring, predominantly at the position para to the carboxyl group if the ortho and meta positions are blocked or deactivated. nih.govrsc.org

Amination : The resulting sulfonyl chloride is then reacted with butylamine. The nucleophilic nitrogen of butylamine attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride and forming the N-butylsulfonamide bond. nih.gov This reaction is often performed in a suitable solvent and may include a base to scavenge the HCl generated.

This linear approach provides a reliable route to the target molecule and related structures. nih.gov

Table 1: Representative Two-Step Synthesis of a Sulfamoyl-Benzamide Derivative
StepStarting MaterialReagentsKey TransformationProduct
1Substituted Benzoic AcidChlorosulfonic Acid (ClSO₃H)Chlorosulfonation5-(chlorosulphonyl)-2-substituted benzoic acid
25-(chlorosulphonyl)-2-substituted benzoic acidAmine (e.g., n-butylamine)Sulfonamide Formation5-(N-butylsulfamoyl)-2-substituted benzoic acid

Functional Group Interconversions and Protective Group Chemistry

Functional group interconversion (FGI) is a cornerstone of multi-step synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk In the synthesis of 4-(butylsulfamoyl)benzoic acid, the most critical FGI is the conversion of the carboxylic acid to an ester and its subsequent hydrolysis back to the acid.

Protective Group Chemistry : The carboxylic acid group is acidic and can interfere with reactions involving bases or nucleophiles, such as the amination of the sulfonyl chloride. To prevent this, the carboxylic acid is often protected, commonly as a methyl or ethyl ester. Esterification can be achieved through various methods, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).

Deprotection (Saponification) : Once the butylsulfamoyl group has been successfully installed, the ester protecting group is removed to yield the final carboxylic acid. This is typically accomplished by saponification, which involves hydrolysis of the ester under basic conditions (e.g., using aqueous potassium hydroxide (B78521) or sodium hydroxide), followed by acidification to protonate the resulting carboxylate salt. researchgate.netgoogle.com

Reaction Optimization and Yield Analysis in the Synthesis of 4-(Butylsulfamoyl)benzoic Acid Derivatives

Another key reaction is the coupling of the carboxylic acid group to form amides. Standard carbodiimide coupling conditions, utilizing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) in solvents such as Dichloromethane (DCM) and Dimethylformamide (DMF), are frequently employed. nih.gov The efficiency of these amide coupling reactions is generally high for anilines as well as for primary and secondary aliphatic amines. nih.gov

Hydrolysis, or saponification, is a crucial final step when the synthesis is carried out on an ester form of the benzoic acid. Alkaline hydrolysis using aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a solvent like methanol is a common method to deprotect the carboxylic acid. researchgate.netmdpi.com For example, 2-((4-(N-(4-(ethoxycarbonyl)phenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid can be obtained by heating the corresponding ester with NaOH in 50% aqueous ethanol, followed by acidification to precipitate the final product with yields as high as 84%. mdpi.com The synthesis of 2-((4-(N-(4-carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid from its precursor via hydrolysis with NaOH in aqueous ethanol can achieve a yield of 82%. nih.gov

The table below summarizes various reaction conditions and reported yields for the synthesis of different derivatives.

Derivative ClassKey Reaction StepReagents and ConditionsReported YieldReference
4-Benzamidobenzoic acidsAmide formation4-aminobenzoic acid, benzoyl chlorides, anhydrous Na2CO3, THF, room temp, 6-12 h60-85% brieflands.com
4-Benzamidobenzoic acid hydrazidesHydrazide formationEster precursor, NH2NH2·H2O, EtOH, room temp, 12 h70-80% brieflands.com
Sulfamoyl-benzamidesAmide couplingCyclopropyl sulfonamide, p-chloroaniline, EDC, DMAP, DCM/DMF68% nih.gov
Sulfamoyl-benzamidesAmide couplingCyclopropyl sulfonamide, p-anisidine, EDC, DMAP, DCM/DMF72% nih.gov
Sulfonamidobenzoic acidsHydrolysisEster precursor, NaOH, 50% aq. EtOH, reflux 12 h, then acidification82% nih.gov
Sulfonamidobenzoic acidsImide formation4-((4-aminophenyl)sulfonamido)benzoic acid, anhydride, glacial acetic acid, reflux 12-24 h54-61% mdpi.comnih.gov

Design and Synthesis of Novel 4-(Butylsulfamoyl)benzoic Acid Derivatives

The benzoic acid moiety is a critical component, often believed to mimic the anionic phosphate group of natural substrates in biological systems. nih.gov Modifications in this region aim to explore the structural requirements for activity.

Substitution on the Benzoic Acid Ring : The synthesis of head-group-modified analogues has been accomplished by reacting a butylsulfamoyl intermediate with substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxides. This reaction, conducted in the presence of K2CO3 in DMF under reflux conditions, results in moderate yields. nih.gov For example, reaction with 3-oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide introduces an additional carboxylic acid group, forming a terephthalic acid derivative after saponification. nih.gov

Isosteric Replacement : In some designs, the carboxylic acid group can be replaced with other acidic functional groups to probe the interaction with target proteins. Computational docking analysis often guides the selection of these isosteres.

The four-carbon butyl chain acts as a spacer, and its length and flexibility can be crucial for optimal orientation within a biological target's binding site.

Varying Chain Length : Analogues with different carbon linker lengths have been synthesized to establish a structure-activity relationship profile. nih.gov The synthesis of these derivatives can be achieved by reacting 2-sulfamoylbenzoic acid ethyl ester with various 2-(bromoalkyl)benzo[de]isoquinoline-1,3-diones in the presence of K2CO3 in DMF, yielding the desired products in moderate yields. nih.gov This allows for the preparation of analogues with propyl, butyl, or other alkyl chains.

The tail group, typically attached to the sulfamoyl nitrogen, offers a wide scope for modification to explore interactions with specific pockets of a target protein.

Introduction of Cyclic and Aromatic Groups : A common strategy involves the introduction of bulky and structurally diverse tail groups. For example, derivatives have been synthesized by reacting intermediates with 2-(3-bromobutyl)isoindole-1,3-dione or 1-(4-bromobutyl)indoline-2,3-dione. nih.gov

N-Substitution : Replacing or adding substituents on the sulfonamide nitrogen with residues like naphthyl, naphthylmethyl, indolylalkyl, and variously substituted phenyl moieties is a key strategy. researchgate.net The synthesis of N-mono-substituted sulfonamides can be achieved by reacting the appropriate sulfonamide with ω-bromoalkyl acetates, followed by saponification. researchgate.net Further structural alignment can involve introducing benzhydrylindole-substituted groups to increase potency. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research of 4 Butylsulfamoyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4-(Butylsulfamoyl)benzoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete structural map of the molecule can be assembled.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of 4-(Butylsulfamoyl)benzoic acid exhibits distinct signals corresponding to the aromatic protons of the benzene (B151609) ring, the protons of the butyl group, and the acidic proton of the carboxylic acid.

The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group are deshielded and appear at a higher chemical shift compared to the protons ortho to the sulfamoyl group. The protons of the butyl chain appear as a triplet for the terminal methyl group, a multiplet for the two methylene (B1212753) groups, and a triplet for the methylene group attached to the nitrogen atom. The acidic proton of the carboxylic acid group and the proton on the sulfonamide nitrogen often appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: ¹H NMR Spectral Data for 4-(Butylsulfamoyl)benzoic acid

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (ortho to -COOH) ~8.1 Doublet ~8.0
Aromatic H (ortho to -SO₂NH) ~7.9 Doublet ~8.0
Sulfonamide N-H Variable (Broad Singlet) Broad Singlet N/A
Carboxylic Acid O-H Variable (Broad Singlet) Broad Singlet N/A
-CH₂- (attached to N) ~3.0 Triplet ~7.0
-CH₂- (interior) ~1.4-1.6 Multiplet N/A
-CH₂- (interior) ~1.3-1.4 Multiplet N/A

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 4-(Butylsulfamoyl)benzoic acid gives a distinct signal in the ¹³C NMR spectrum.

The spectrum shows a signal for the carboxylic acid carbonyl carbon at the most downfield position (~167-173 ppm). The aromatic carbons exhibit signals in the range of ~125-145 ppm, with the carbons attached to the substituents (ipso-carbons) showing distinct chemical shifts. The four carbons of the butyl group are observed in the aliphatic region of the spectrum (~13-43 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Butylsulfamoyl)benzoic acid

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH) 167.9
Aromatic C (attached to -COOH) 133.9
Aromatic C (attached to -SO₂NH) 143.0
Aromatic C (ortho to -COOH) 130.2
Aromatic C (ortho to -SO₂NH) 126.9
-CH₂- (attached to N) 43.0
-CH₂- (interior) 31.0
-CH₂- (interior) 20.0

Note: These are typical predicted values and can differ from experimental results.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-(Butylsulfamoyl)benzoic acid displays characteristic absorption bands that confirm its structure.

Key vibrational frequencies include a very broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹, which is a result of hydrogen bonding. A strong, sharp absorption peak for the carbonyl (C=O) stretch of the carboxylic acid is observed around 1700 cm⁻¹. The sulfonamide group is characterized by two distinct S=O stretching vibrations (asymmetric and symmetric) and an N-H stretching vibration. The aromatic ring gives rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for 4-(Butylsulfamoyl)benzoic acid

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch (H-bonded) 2500 - 3300 (Broad)
Carboxylic Acid C=O Stretch 1680 - 1710 (Strong, Sharp)
Sulfonamide N-H Stretch 3200 - 3300
Sulfonamide S=O Asymmetric Stretch 1330 - 1370
Sulfonamide S=O Symmetric Stretch 1150 - 1180
Aromatic Ring C=C Stretch 1450 - 1600

Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of 4-(Butylsulfamoyl)benzoic acid, the molecular ion peak (M⁺) would correspond to its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). For 4-(Butylsulfamoyl)benzoic acid, characteristic fragmentation would also involve cleavage of the butyl group and fragmentation of the sulfonamide linkage.

Table 4: Expected Key Fragments in the Mass Spectrum of 4-(Butylsulfamoyl)benzoic acid

m/z Value Possible Fragment Ion Fragment Lost
257 [M]⁺ -
240 [M - OH]⁺ OH
212 [M - COOH]⁺ COOH
200 [M - C₄H₉]⁺ Butyl radical
184 [HOOC-C₆H₄-SO₂]⁺ Butylamine
156 [C₆H₄-COOH]⁺ SO₂NHC₄H₉
121 [C₆H₅-COOH]⁺ SO₂NHC₄H₉

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Investigations

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like 4-(Butylsulfamoyl)benzoic acid exhibit characteristic absorption bands in the UV region. The absorption spectrum is influenced by the chromophores present, namely the substituted benzene ring.

For benzoic acid, two main absorption bands, the B-band and C-band, are typically observed. The B-band for neutral benzoic acid is found around 230 nm. The position and intensity of these bands can be affected by the substituents on the aromatic ring as well as the pH of the solution. Studies on benzoic acid have shown that the deprotonated (anionic) species at higher pH exhibits a peak maximum at a slightly shorter wavelength, around 225 nm.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity of 4-(Butylsulfamoyl)benzoic acid and for its quantitative determination in various samples. Reversed-phase HPLC is the most common mode used for this type of analysis.

A typical HPLC method would utilize a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like phosphoric acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as around 230 nm. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. The method can be validated to establish its linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

Computational Chemistry and Molecular Modeling of 4 Butylsulfamoyl Benzoic Acid Interactions

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like benzoic acid and its derivatives to determine optimized geometries, electronic properties, and vibrational frequencies nih.govvjst.vn. Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost nih.govvjst.vnmdpi.com. These theoretical studies provide a foundational understanding of the molecule's intrinsic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor researchgate.net. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low reactivity, whereas a small gap indicates a more reactive molecule niscpr.res.innih.gov.

For instance, in a study of a similar compound, 4-(carboxyamino)-benzoic acid, the HOMO and LUMO energies were calculated to be -6.82 eV and -1.82 eV, respectively. This resulted in an energy gap of 5.0 eV, confirming the molecule's stable structure actascientific.com. Another analysis of a different benzoic acid derivative found HOMO and LUMO energy values of -6.303 eV and -2.243 eV, yielding an energy gap of 4.06 eV niscpr.res.in. These values provide a reference for estimating the electronic behavior of 4-(Butylsulfamoyl)benzoic acid.

ParameterValue (eV) for a Benzoic Acid Derivative niscpr.res.inValue (eV) for 4-(carboxyamino)-benzoic acid actascientific.com
HOMO Energy-6.303-6.82
LUMO Energy-2.243-1.82
Energy Gap (ΔE)4.065.0

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution, where different colors represent varying electrostatic potential values researchgate.net.

In MEP analysis of related benzoic acid derivatives, regions of negative potential (typically colored red) are localized over electronegative atoms like oxygen, indicating them as the most probable sites for electrophilic attack actascientific.comsemanticscholar.org. Conversely, regions of positive potential (colored blue) are found around hydrogen atoms, particularly the acidic proton of the carboxyl group, identifying them as sites for nucleophilic attack niscpr.res.inactascientific.com. For a molecule like 4-(Butylsulfamoyl)benzoic acid, the MEP surface would show negative potential concentrated around the oxygen atoms of the carboxyl and sulfamoyl groups, while the hydrogen of the carboxyl group and the N-H proton would exhibit the highest positive potential actascientific.comresearchgate.net.

DFT calculations are highly effective in simulating the vibrational spectra (FT-IR and FT-Raman) of molecules. By calculating the harmonic vibrational frequencies, researchers can assign the fundamental modes of vibration and compare them with experimental results nih.govresearchgate.net. These simulations help in understanding the molecule's conformational stability and the characteristic vibrations of its functional groups.

For benzoic acid derivatives, theoretical calculations have been used to assign specific vibrational modes mdpi.com:

O-H Stretching: The stretching vibration of the carboxylic acid O-H group is sensitive to hydrogen bonding and typically appears as a broad band in the 3600-3400 cm⁻¹ region mdpi.com.

C=O Stretching: The carbonyl (C=O) stretching of the carboxyl group is a strong, characteristic band.

N-H Stretching: The N-H stretching vibration in the sulfamoyl group is expected in the 3400-3300 cm⁻¹ range actascientific.com.

Aromatic C-H Stretching: These vibrations typically occur in the 3120-3000 cm⁻¹ region actascientific.com.

S=O Stretching: The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfamoyl group are also key identifying features.

Conformational analysis, often performed via Potential Energy Surface (PES) scans, helps identify the most stable (lowest energy) conformation of the molecule, which is crucial for understanding its behavior and interactions nih.gov.

Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule researchgate.net. This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these charge-transfer events.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein) to form a stable complex nih.govnih.gov. This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target.

Studies involving sulfamoyl benzoic acid analogues have successfully used molecular docking to rationalize their biological activity nih.gov. Similarly, docking studies on other benzoic acid derivatives have revealed key interactions with enzyme active sites, primarily through hydrogen bonding and various pi interactions nih.gov.

The primary outputs of a molecular docking simulation are the binding affinity (often expressed as a binding energy in kcal/mol) and the optimal binding pose of the ligand in the receptor's active site niscpr.res.in. A lower binding energy indicates a more favorable and stable interaction.

For example, in a docking study of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives with α-glucosidase and α-amylase, the compounds were found to interact with the active sites through hydrogen bonds and pi-stacking interactions nih.gov. The carboxylic acid and sulfamoyl groups are critical for forming these interactions. When docking 4-(Butylsulfamoyl)benzoic acid into a target protein, it is expected that:

The carboxyl group would act as a hydrogen bond donor and acceptor.

The sulfamoyl group's N-H would act as a hydrogen bond donor, and its oxygen atoms would act as hydrogen bond acceptors.

The benzene (B151609) ring could participate in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket.

These predicted interactions help in understanding the compound's mechanism of action and can guide the design of more potent analogues researchgate.netfip.org.

Compound MoietyPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Carboxyl Group (-COOH)Hydrogen BondingArginine, Lysine, Serine, Histidine
Sulfamoyl Group (-SO₂NH-)Hydrogen BondingAspartate, Glutamate, Asparagine, Glutamine
Benzene RingPi-Pi Stacking, Hydrophobic InteractionsPhenylalanine, Tyrosine, Tryptophan, Leucine

Analysis of Key Protein-Ligand Interactions (e.g., hydrogen bonding, hydrophobic interactions, salt bridges)

Molecular docking simulations are pivotal in elucidating the specific interactions between a ligand, such as 4-(Butylsulfamoyl)benzoic acid, and its target protein. These computational studies reveal the preferred binding poses and the key intermolecular forces that stabilize the protein-ligand complex. For the broader class of sulfonamide and sulfamoyl benzoic acid derivatives, several types of interactions are consistently observed as being critical for high-affinity binding.

Hydrogen Bonding: The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that frequently participates in hydrogen bonding. The oxygen atoms can act as hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor. Similarly, the carboxylic acid group (-COOH) of the benzoic acid scaffold is a potent hydrogen bond donor and acceptor. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) in the protein's active site are crucial for anchoring the ligand in the correct orientation tandfonline.comnih.gov.

Salt Bridges: At physiological pH, the carboxylic acid group can be deprotonated to form a carboxylate anion (-COO⁻). This negatively charged group can form strong ionic interactions, or salt bridges, with positively charged amino acid residues such as Lysine and Arginine within the binding site. These electrostatic interactions can significantly enhance the binding affinity.

The table below summarizes the typical interactions observed in computational studies of related sulfonamide-based compounds.

Interaction TypeFunctional Group (Ligand)Interacting Amino Acid Residues (Protein)Significance in Binding
Hydrogen BondingSulfonamide (-SO₂NH₂), Carboxylic Acid (-COOH)Polar/Charged (e.g., Ser, Thr, Asn, Gln, Asp, Glu, His)Anchoring and orientation of the ligand
Hydrophobic InteractionsButyl Chain, Phenyl RingNonpolar (e.g., Ala, Val, Leu, Ile, Phe, Trp)Stabilization and increased binding affinity
π-π StackingPhenyl RingAromatic (e.g., Phe, Tyr, Trp, His)Specific orientation and stabilization
Salt Bridges (Ionic)Carboxylate (-COO⁻)Basic (e.g., Lys, Arg)Strong affinity enhancement

Molecular Dynamics Simulations for Conformational Stability and Dynamic Binding Events

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations track the movements of every atom in the system, providing valuable information on the conformational stability of the ligand within the binding site and the dynamic nature of the binding event americanpeptidesociety.orgmdpi.com.

Furthermore, MD simulations can capture subtle conformational changes in both the ligand and the protein that occur upon binding, a phenomenon known as "induced fit." These simulations can highlight the flexibility of certain regions of the protein and show how the binding pocket adapts to accommodate the ligand. This dynamic information is crucial for understanding the complete binding process and can provide insights that are not available from static models alone mdpi.comacs.org. In studies of related sulfonamide inhibitors, MD simulations have confirmed that the sulfonamide group maintains its key interactions within the catalytic site throughout the simulation period acs.org.

In Silico Prediction of Biological Activity and ADMET Properties (Excluding toxicity profiles)

Beyond elucidating binding mechanisms, computational chemistry is widely used to predict the biological activity and pharmacokinetic properties of new chemical entities. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable drug-like characteristics and reduce late-stage attrition nih.govaudreyli.com.

For compounds like 4-(Butylsulfamoyl)benzoic acid and its analogs, various computational models can predict key ADME parameters. These predictions are often based on the compound's physicochemical properties, such as lipophilicity (LogP), molecular weight, and polar surface area.

Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability helps to estimate the oral bioavailability of a compound. Studies on sulfonamide derivatives often show good potential for oral absorption nih.govbenthamdirect.com.

Distribution: Parameters such as plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB) are predicted. For many systemic drugs, a moderate level of plasma protein binding is desirable, while low penetration of the BBB is often preferred to avoid central nervous system (CNS) side effects.

Metabolism: In silico tools can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family. This helps in anticipating potential drug-drug interactions.

Excretion: Properties related to the elimination of the compound from the body are estimated.

The following table presents a summary of ADMET properties that are typically predicted in silico for sulfonamide-based compounds, based on findings from related molecules.

ADMET PropertyPredicted Outcome for Related SulfonamidesSignificance
Human Intestinal Absorption (HIA)High researchgate.netIndicates good potential for oral bioavailability.
Caco-2 PermeabilityModerate to HighPredicts absorption across the gut wall.
Plasma Protein Binding (PPB)Variable, often moderate to high nih.govAffects the free concentration of the drug available for biological activity.
Blood-Brain Barrier (BBB) PermeationGenerally Low researchgate.netSuggests a lower likelihood of CNS-related effects.
CYP450 Inhibition (e.g., CYP2D6, 3A4)Generally predicted to be non-inhibitors nih.govIndicates a lower risk of metabolic drug-drug interactions.

These in silico predictions are invaluable for prioritizing compounds for further experimental testing and for guiding the chemical modifications needed to optimize their pharmacokinetic profiles nih.govnih.gov.

Mechanistic Investigations of 4 Butylsulfamoyl Benzoic Acid in Biological Systems in Vitro and Pre Clinical Models

Receptor Agonism/Antagonism Studies

Research into the effects of 4-(butylsulfamoyl)benzoic acid derivatives has centered on G protein-coupled receptors (GPCRs), a large family of receptors that play crucial roles in cellular signaling.

The sulfamoyl benzoic acid (SBA) scaffold, which is the core structure of 4-(butylsulfamoyl)benzoic acid, has been identified as a promising template for developing specific agonists for the lysophosphatidic acid (LPA) receptor subtype 2 (LPA2). acs.orgnih.gov LPA is a lipid mediator that signals through at least six different GPCRs (LPA1-6), influencing a variety of cellular processes. acs.orgnih.gov

In a key study, a sulfamoyl benzoic acid analogue, referred to as compound 4 , was synthesized and pharmacologically characterized. This compound demonstrated specific agonist activity at the LPA2 receptor with an EC50 value of approximately 2 μM. acs.org This activity, although of relatively low potency, was highly specific to the LPA2 subtype. acs.org The development of such specific agonists is of significant interest as the LPA2 receptor is known to mediate anti-apoptotic and mucosal barrier-protective effects. acs.org

Table 1: Activity of Sulfamoyl Benzoic Acid Analogue at LPA Receptors
Receptor SubtypeActivityEffective Concentration (EC50) / Antagonist Activity
LPA1No activation or inhibition observedN/A
LPA2Specific Agonist~ 2 μM
LPA3No activation or inhibition observedNo antagonist activity up to 10 μM
LPA4No activation or inhibition observedN/A
LPA5No activation or inhibition observedN/A

This table summarizes the pharmacological characterization of a sulfamoyl benzoic acid analogue (compound 4) at various LPA receptor subtypes, highlighting its specific agonist activity for LPA2. acs.org

Currently, there is no scientific literature available that details investigations into the selectivity and binding affinity of 4-(butylsulfamoyl)benzoic acid for the dopamine (B1211576) D3 receptor.

Screening of sulfamoyl benzoic acid analogues has been primarily focused on the LPA receptor family. As detailed in the previous section, a representative compound from this class was tested for agonist and antagonist activity at the LPA1, LPA2, LPA3, LPA4, and LPA5 GPCRs. acs.org The results showed a high degree of selectivity, with the compound specifically activating the LPA2 receptor while showing no activity at the other tested LPA receptor subtypes (LPA1, LPA3, LPA4, LPA5). acs.org This indicates a specific interaction profile within this particular GPCR subfamily. Broader screening results against other, unrelated GPCRs have not been reported in the available literature.

There is no published research to establish any direct interaction or conceptual relevance of 4-(butylsulfamoyl)benzoic acid with ligand-gated ion channels, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Studies on AMPA receptor ligands have focused on distinct chemical scaffolds. nih.gov

Enzyme Inhibition and Activation Studies

Investigations into the effects of 4-(butylsulfamoyl)benzoic acid on enzyme activity provide another avenue for understanding its biological mechanisms.

There is no available scientific data concerning the inhibitory effects or kinetic profile of 4-(butylsulfamoyl)benzoic acid on the enzyme xanthine (B1682287) oxidase. Research on xanthine oxidase inhibitors has historically focused on other classes of molecules. mdpi.comnih.govnih.gov

Carbonic Anhydrase Isoform Inhibition (hCA I, II, IX, XII)

Derivatives of 4-(Butylsulfamoyl)benzoic acid have been systematically investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. These zinc metalloenzymes play critical roles in various physiological processes, and their inhibition is a target for treating conditions like glaucoma and cancer. The inhibitory mechanism of sulfonamides, including 4-(Butylsulfamoyl)benzoic acid derivatives, involves the coordination of the deprotonated sulfonamide group to the Zn(II) ion in the enzyme's active site. This binding displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic hydration of carbon dioxide.

Studies on a series of benzamides derived from 4-sulfamoyl benzoic acid demonstrate potent, isoform-selective inhibition. While many derivatives show high affinity for multiple isoforms, subtle structural modifications can tune this selectivity. For instance, these compounds have been shown to inhibit the widespread cytosolic isoforms hCA I and hCA II, as well as the tumor-associated transmembrane isoforms hCA IX and XII.

Research indicates that while the cytosolic isoform hCA I is generally less sensitive to inhibition by this class of compounds, isoforms hCA II, IX, and XII are often inhibited in the low nanomolar to subnanomolar ranges. nih.govnih.gov The affinity for each isoform is dictated by the specific interactions between the inhibitor's side chains and the amino acid residues lining the active site cavity. For tumor-associated isoforms like hCA IX and XII, which are key regulators of pH in the hypoxic tumor microenvironment, selective inhibitors are of significant therapeutic interest. nih.gov Some derivatives have shown preferential inhibition of these cancer-related isoforms over the ubiquitous cytosolic ones, which is a desirable trait for minimizing off-target effects. nih.gov

Inhibition of Human Carbonic Anhydrase Isoforms by 4-Sulfamoylbenzoic Acid Derivatives

α-Amylase Inhibition Mechanisms

A review of available scientific literature did not yield specific studies investigating the α-amylase inhibitory activity of 4-(Butylsulfamoyl)benzoic acid. Research on the α-amylase inhibition of benzoic acid derivatives has primarily focused on compounds with different substitution patterns, such as phenolic acids (e.g., hydroxy and methoxy (B1213986) derivatives). mdpi.comd-nb.infobohrium.com These studies indicate that the number and position of hydroxyl groups on the benzoic acid ring are critical for inhibitory activity, primarily through hydrogen bonding and hydrophobic interactions with the enzyme's active site. d-nb.infobohrium.com However, no data is currently available to confirm or describe a similar mechanism for the butylsulfamoyl-substituted variant.

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α). thesciencein.orgnih.gov This enzyme is a key initiator of the arachidonic acid cascade, which produces pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes. The inhibitory mechanism involves blocking the enzyme's catalytic activity, thereby preventing the release of arachidonic acid from membrane phospholipids. thesciencein.org

Initial identification through virtual screening led to the structural modification of the 4-sulfamoylbenzoic acid scaffold to enhance inhibitory potency. thesciencein.orgnih.gov Structure-activity relationship (SAR) studies revealed that the nature of the substituents on the sulfonamide nitrogen is crucial for activity. While simple substitutions did not significantly increase potency, derivatives designed to mimic the structure of known potent inhibitors resulted in compounds with submicromolar IC50 values. thesciencein.orgnih.gov For example, derivatives incorporating indolylethyl substituents on the sulfonamide nitrogen demonstrated significantly increased inhibitory effects on cPLA2α. thesciencein.org The inhibitory activity is typically evaluated in vitro by measuring the reduction in arachidonic acid released from a substrate by the enzyme. thesciencein.org

Inhibitory Activity of 4-Sulfamoylbenzoic Acid Derivatives against cPLA2α

Laccase and Manganese Peroxidase Inhibition in Fungal Models

Based on a thorough review of the scientific literature, there is no specific research available on the inhibitory effects of 4-(Butylsulfamoyl)benzoic acid on fungal laccase and manganese peroxidase. Studies on the inhibition of these ligninolytic enzymes have explored various other compounds, including sulfhydryl-containing molecules and different types of aromatic acids, but have not investigated the specific scaffold of 4-(Butylsulfamoyl)benzoic acid. nih.govnih.gov

Cellular Pathway Modulation Studies (e.g., Anti-Apoptotic Effects in Cell-Based Models)

The modulation of cellular pathways by 4-(Butylsulfamoyl)benzoic acid derivatives is closely linked to their primary molecular targets. A significant pathway affected is apoptosis, or programmed cell death.

The inhibition of cPLA2α, a known activity of 4-(Butylsulfamoyl)benzoic acid derivatives, has been shown to induce apoptosis in cancer cell lines. niscpr.res.in The mechanism involves the reduction of arachidonic acid and its downstream metabolites, such as prostaglandin (B15479496) E2 (PGE2), which are known to promote cancer cell survival. By inhibiting cPLA2α, these compounds can disrupt survival signaling and trigger apoptotic pathways, suggesting a pro-apoptotic role in cancer models. niscpr.res.in

Conversely, separate research has focused on designing different sulfamoyl benzoic acid (SBA) analogues to act as specific agonists for the lysophosphatidic acid (LPA) receptor 2. researchgate.net LPA is a lipid mediator with potent anti-apoptotic actions. These specifically designed SBA analogues were shown to activate the LPA2 receptor, which in turn mediates cell survival and protective effects, particularly in the gut. researchgate.net This demonstrates that while the core 4-(Butylsulfamoyl)benzoic acid scaffold can be part of pro-apoptotic cPLA2α inhibitors, it can also be incorporated into structurally distinct molecules that promote cell survival through entirely different receptor-mediated pathways.

Molecular Level Interrogation of Bioactivity

The bioactivity of 4-(Butylsulfamoyl)benzoic acid and its derivatives has been extensively interrogated at the molecular level through computational modeling, molecular docking, and structure-activity relationship (SAR) studies. nih.gov These investigations provide detailed insights into how these molecules interact with their respective protein targets.

cPLA2α Inhibition: SAR studies have been crucial in optimizing the inhibitory potency of 4-sulfamoylbenzoic acid derivatives. These analyses have shown that modifying the substituents on the sulfonamide nitrogen atom can dramatically alter the compound's affinity for the enzyme. By systematically changing these groups, researchers have mapped the structural requirements for effective binding, leading to the development of derivatives with submicromolar potency. thesciencein.org

Glucokinase Activation: For glucokinase activators, in silico docking analyses have been employed to understand the binding interactions within the allosteric site of the GK enzyme. nih.gov These models help rationalize the observed in vitro activity and guide the design of new derivatives with improved activation profiles. The studies explore how the sulfamoyl benzamide (B126) scaffold fits into the allosteric pocket and how specific substitutions enhance the conformational changes needed for enzyme activation. nih.gov

Applications and Potential in Medicinal Chemistry Research for 4 Butylsulfamoyl Benzoic Acid Scaffolds

Development of Novel Therapeutic Candidates Based on the 4-(Butylsulfamoyl)benzoic Acid Scaffold

The 4-(butylsulfamoyl)benzoic acid scaffold has proven to be a valuable template for the development of novel therapeutic agents, particularly as specific agonists for the lysophosphatidic acid 2 (LPA2) receptor. researchgate.netnih.gov The LPA2 receptor is implicated in mediating anti-apoptotic and mucosal barrier-protective effects, making it an attractive target for conditions involving tissue damage. researchgate.netnih.gov An important discovery in this area is the identification of 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid, a sulfamoyl benzoic acid (SBA) analogue, as an optimal template for lead optimization. researchgate.net This compound demonstrated improved potency and selectivity for the LPA2 receptor compared to earlier non-lipid compounds. researchgate.net

Furthermore, research has extended to other related scaffolds, such as 3-sulfonamido benzoic acid derivatives, which have been designed and evaluated as antagonists for the P2Y14 receptor. nih.gov This receptor is a potential target for inflammatory diseases, including acute lung injury (ALI). nih.gov One such derivative, compound 25l, exhibited potent P2Y14R antagonistic activity and demonstrated significant anti-inflammatory effects in a mouse model of ALI, highlighting the therapeutic potential of this class of compounds. nih.gov The development of these novel candidates underscores the adaptability of the sulfamoyl benzoic acid core in generating targeted therapies for a variety of diseases.

Drug Design and Lead Optimization Strategies Guided by SAR and Computational Studies

The design and optimization of therapeutic candidates based on the 4-(butylsulfamoyl)benzoic acid scaffold have been significantly advanced through the integrated use of structure-activity relationship (SAR) studies and computational modeling. researchgate.netnih.gov These approaches have been instrumental in understanding the molecular interactions between the compounds and their biological targets, thereby guiding the synthesis of more potent and selective molecules.

In the development of LPA2 receptor agonists, computational docking analysis of sulfamoyl benzoic acid (SBA) compounds into the LPA2 ligand-binding pocket has provided a rationalization for the experimentally observed SAR. researchgate.netnih.gov For instance, molecular modeling suggested that the improved potency and selectivity of the lead scaffold, 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid, was due to its increased binding affinity compared to its predecessors. researchgate.net Subsequent medicinal chemistry efforts focused on modifying three key regions of this scaffold: the head group, the linker chain, and the tail group, to further enhance potency. researchgate.net

These SAR studies revealed critical structural requirements for activity. For example, modifying the position of the carboxy group on the phenyl head group from ortho to meta or para abolished the activity at the LPA2 receptor. researchgate.net Similarly, changes to the tail group that resulted in the loss of π–π interactions within the binding pocket led to inactive compounds. researchgate.net Conversely, the introduction of an electron-withdrawing bromo group para to the carboxy group yielded a more potent compound than the original scaffold. researchgate.net Such detailed SAR data, supported by computational models, are crucial for the rational design of next-generation therapeutic agents. researchgate.net

Exploration in Anti-Infective Research (e.g., Antifungal, Antibacterial, Antiviral Activities in vitro)

The benzoic acid framework, including derivatives related to 4-(butylsulfamoyl)benzoic acid, has been a subject of significant interest in the search for new anti-infective agents.

Antifungal Activity: Benzoic acid and its derivatives are known to possess antifungal properties. mdpi.comnih.gov Their mechanism of action often involves disrupting the internal pH of microbial cells. mdpi.com Studies have shown that salicylanilide (B1680751) esters of 4-(trifluoromethyl)benzoic acid exhibit notable antifungal activity, particularly against moulds. researchgate.net The antifungal efficacy of benzoic acid derivatives can be influenced by the experimental pH, with increased activity observed at more acidic values, which correlates with increased uptake of the compound by the fungus. scispace.com The structural organization of the fungal mycelium, including the wall, mitochondria, vacuole, and nucleus, can be altered by these compounds. scispace.com Research into benzoic acid derivatives has identified structural elements that confer increased antifungal activity, which could facilitate the development of new agents targeting fungal-specific enzymes like CYP53. chitkara.edu.in

Antibacterial Activity: The antibacterial potential of benzoic acid derivatives has also been well-documented. mdpi.comnih.gov The number, type, and position of substituents on the benzene (B151609) ring play a crucial role in their inhibitory effect against bacteria. nih.gov Salicylanilide 4-(trifluoromethyl)benzoates have demonstrated significant antibacterial properties, with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). However, Gram-negative bacteria have shown to be much less susceptible. The antimicrobial action of these compounds can involve the disintegration of the bacterial membrane. nih.gov

Antiviral Activity: Research has also explored the antiviral properties of benzoic acid derivatives. A notable example is NC-5, a benzoic acid derivative that has shown potent anti-influenza activity in both in vitro and in vivo models. NC-5 was found to inhibit influenza A viruses, including oseltamivir-resistant strains, in a dose-dependent manner. Its mechanism of action appears to involve the inhibition of neuraminidase activity, which in turn affects virus release from host cells. Another study identified 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid as an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus type 1 and 2.

Role in Anti-Sickling Agent Development for Hemoglobin Disorders

Derivatives of benzoic acid have shown promise in the development of anti-sickling agents for the management of sickle cell disease (SCD). The fundamental pathology of SCD involves the polymerization of deoxygenated sickle hemoglobin (HbS), and compounds that can inhibit this process are of great therapeutic interest.

Studies have demonstrated that certain benzoic acid derivatives can inhibit the polymerization of HbS. For example, 3,5-dimethoxy-4-hydroxybenzoic acid has been shown to significantly inhibit this polymerization process, likely through direct interaction with HbS molecules. This compound also exhibited analgesic and anti-inflammatory properties, which are relevant to managing the painful crises associated with SCD.

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features of benzoic acid derivatives that are essential for their anti-sickling activity. These studies, which have employed both experimental and computational techniques, have helped in the design of new chemical entities with improved efficacy. The understanding of how modifications to the benzoic acid core affect its interaction with hemoglobin is critical for the development of more effective treatments for this debilitating genetic disorder.

Targeting Metabolic Disorders (e.g., Glucokinase Activators for Glucose Homeostasis)

The 4-(butylsulfamoyl)benzoic acid scaffold, particularly in the form of sulfamoyl benzamide (B126) derivatives, has been investigated for its potential in treating metabolic disorders such as type 2 diabetes. A key target in this area is glucokinase (GK), an enzyme that plays a pivotal role in glucose homeostasis by regulating insulin (B600854) secretion from pancreatic β-cells and glucose metabolism in the liver. Small molecule glucokinase activators (GKAs) that allosterically activate this enzyme are a promising class of antidiabetic agents.

Several studies have focused on the design, synthesis, and evaluation of sulfamoyl benzamide derivatives as potential GKAs. These efforts have been guided by in silico docking studies to predict the binding interactions of the designed molecules within the allosteric site of the GK enzyme. Based on these computational predictions, promising candidates are synthesized and then evaluated for their antidiabetic activity in animal models. For example, a series of sulfamoyl benzamide derivatives synthesized from 3-nitrobenzoic acid were tested, and some compounds exhibited significant glucose-lowering effects in diabetic animals. These findings suggest that sulfamoyl benzamide derivatives can serve as initial hits for the development of novel, orally bioavailable GK activators for the treatment of type 2 diabetes.

Antioxidant Activity of Benzoic Acid Derivatives

Benzoic acid derivatives are recognized for their antioxidant properties, which are significant in the body's defense against reactive oxygen species (ROS). An increased intake of antioxidants can help maintain the physiological function of various body systems.

The antioxidant capacity of benzoic acid derivatives is closely linked to their chemical structure, particularly the number and position of hydroxyl and methoxyl groups on the benzene ring. For instance, the presence of a second hydroxyl group in the ortho- or para- position relative to the first allows for the stabilization of the resulting aryloxyl radical through delocalization over the conjugated aromatic ring system, which enhances antioxidant efficiency. In contrast, a hydroxyl group in the meta- position does not participate in this delocalization, leading to significantly lower antioxidant activity. Methylation of the hydroxyl groups can also influence the antioxidant potential of these compounds. The significant antioxidant capacities observed in some benzoic acid derivatives, with activities comparable to synthetic antioxidants like butylated hydroxyanisole (BHA), support their potential use in managing chronic or degenerative illnesses.

Interactive Data Tables

Future Directions and Emerging Research Avenues for 4 Butylsulfamoyl Benzoic Acid

Integration of Advanced Computational and Experimental Approaches for High-Throughput Screening

Future research will increasingly rely on the integration of computational and experimental methods to accelerate the discovery of novel applications for the 4-(butylsulfamoyl)benzoic acid scaffold. Advanced computational techniques, such as ligand-based virtual screening, molecular docking, and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are pivotal for efficiently screening large libraries of derivatives against various biological targets. researchgate.netnih.gov

One prominent strategy involves using the sulfamoyl benzoic acid structure as a template scaffold for derivatization, guided by structure-based pharmacophore design. nih.gov In this approach, computational models of target proteins are used to predict how modifications to the parent molecule will affect binding affinity and specificity. For instance, flexible docking simulations into a target's ligand-binding pocket allow for the ranking of potential scaffold variants based on their docked energy scores and protein-ligand interaction fingerprints. nih.govnih.gov This in silico pre-screening significantly narrows down the number of candidate compounds that need to be synthesized and tested in the laboratory, saving considerable time and resources.

This integrated approach has already been applied to design derivatives of similar benzoic acid structures, leading to the identification of potent inhibitors for enzymes implicated in diabetes, such as α-glucosidase and α-amylase. nih.gov The workflow typically involves chemical synthesis followed by in vitro enzyme inhibition assays, with molecular docking studies providing insights into the specific interactions between the compound and the enzyme's active site. nih.gov

Computational TechniqueApplication in ScreeningResearch Example
Ligand-Based Virtual Screening Identifying new lead compounds based on the structure of a known active molecule.Used to identify N-substituted 4-sulfamoylbenzoic acid derivatives as potential inhibitors of cytosolic phospholipase A2α. researchgate.net
Molecular Docking Predicting the binding orientation and affinity of a molecule to a target protein.Employed to rationalize the structure-activity relationship (SAR) of sulfamoyl benzoic acid analogues targeting the LPA2 receptor. nih.govnih.gov
In Silico ADMET Screening Computationally predicting the drug-likeness and pharmacokinetic properties of novel compounds.Performed on 2,4-dichloro-5-sulfamoylbenzoic acid derivatives to evaluate their potential as antidiabetic agents. nih.gov
Structure-Based Pharmacophore Design Creating a model of the essential features a molecule needs to bind to a specific target.Guided the modification of a template scaffold to develop specific agonists for the LPA2 receptor. nih.gov

Exploration of Novel Biological Targets and Polypharmacology

A significant avenue for future research is the exploration of novel biological targets for 4-(butylsulfamoyl)benzoic acid and its analogues, moving beyond its well-known effects on renal transporters. The concept of polypharmacology—designing agents that act on multiple targets simultaneously—is gaining traction as a strategy for treating complex, multifactorial diseases. nih.gov The inherent structure of 4-(butylsulfamoyl)benzoic acid appears to be a privileged scaffold, capable of interacting with a diverse range of proteins.

Recent studies have identified several new targets, suggesting its potential utility in inflammation, cancer, and genetic disorders. For example, derivatives of the sulfamoyl benzoic acid scaffold have been synthesized and shown to act as specific, subnanomolar agonists of the Lysophosphatidic acid receptor 2 (LPA2), a G protein-coupled receptor that mediates anti-apoptotic effects and could be a target for mitigating damage from radiation exposure. nih.govnih.gov Other identified targets include cytosolic phospholipase A2α (cPLA2α), which is involved in inflammatory processes, and human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which play roles in thrombosis and cancer. researchgate.netnih.gov

Furthermore, preclinical research has demonstrated that 4-(butylsulfamoyl)benzoic acid itself can block pannexin-1 channels, a therapeutic target in autosomal dominant polycystic kidney disease (ADPKD). nih.gov It also interacts with multidrug resistance-associated proteins (MRP1 and MRP2) and certain bitter taste receptors, highlighting its broad biological activity. Investigating these off-target effects in a systematic manner could lead to the repurposing of this well-established compound for entirely new indications.

Novel Biological TargetPotential Therapeutic AreaCompound Class Studied
Lysophosphatidic Acid Receptor 2 (LPA2) Attenuation of radiation-induced cell deathSulfamoyl benzoic acid analogues nih.govnih.gov
Cytosolic Phospholipase A2α (cPLA2α) Inflammatory disordersN-Substituted 4-sulfamoylbenzoic acid derivatives researchgate.net
Pannexin-1 (PANX1) Autosomal Dominant Polycystic Kidney Disease (ADPKD)4-(Butylsulfamoyl)benzoic acid (Probenecid) nih.gov
h-NTPDase Isoforms (1, 2, 3, 8) Thrombosis, Inflammation, CancerSulfamoyl benzamide (B126) derivatives nih.gov
Multidrug Resistance-Associated Proteins (MRP1, MRP2) Drug resistance in chemotherapy4-(Butylsulfamoyl)benzoic acid (Probenecid)

Investigation of Structure-Based Drug Design Principles for Enhanced Selectivity and Potency

Future research will increasingly apply structure-based drug design (SBDD) principles to rationally modify the 4-(butylsulfamoyl)benzoic acid scaffold. stanford.edu The goal of SBDD is to use high-resolution structural information of a biological target to design molecules that bind with high affinity and selectivity. This approach is instrumental in transforming a moderately active, non-selective compound into a highly potent and specific therapeutic agent.

The process begins with the 4-(butylsulfamoyl)benzoic acid core, which serves as a foundational scaffold. Researchers can then systematically modify different parts of the molecule—such as the benzoic acid "head," the sulfamoyl "linker," and the butyl "tail"—to probe the structure-activity relationship (SAR). nih.gov By co-crystallizing derivatives with their target protein or using computational docking, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. This knowledge allows for the targeted addition or removal of functional groups to optimize these interactions.

An example of this approach is the successful development of sulfamoyl benzoic acid analogues that are highly specific agonists for the LPA2 receptor, while eliminating antagonist activity at the related LPA3 receptor. nih.gov This was achieved through a scaffold derivatization strategy steered by pharmacophore modeling, demonstrating how SBDD can be used to engineer selectivity. nih.gov This principle is broadly applicable and will be crucial for developing next-generation drugs from the 4-(butylsulfamoyl)benzoic acid template for various other targets. scielo.br

Advanced Pre-clinical Efficacy Studies in Relevant Biological Models (Excluding clinical trials)

Translating the discovery of new targets and potent compounds into viable therapeutic strategies requires rigorous testing in advanced preclinical models. Future research on 4-(butylsulfamoyl)benzoic acid and its derivatives will necessitate efficacy studies in relevant biological systems that accurately mimic human disease, such as genetically engineered animal models and 3D organoid cultures.

A compelling example of this is the study of 4-(butylsulfamoyl)benzoic acid in a murine model of autosomal dominant polycystic kidney disease (ADPKD). nih.gov Researchers used Pkd1RC/RC mice, which carry a mutation analogous to one found in human ADPKD patients. In this model, long-term administration of the compound was shown to slow renal cyst formation and improve the glomerular filtration rate. nih.gov Mechanistic studies on cultured epithelial cells further confirmed that the drug enhanced sodium channel activity, suggesting a way it reduces fluid accumulation in cysts. nih.gov

This type of preclinical investigation is critical for several reasons. It provides in vivo proof-of-concept for a new therapeutic application, helps to elucidate the mechanism of action in a complex biological environment, and establishes a rationale for potential future clinical development. As new derivatives are designed with enhanced potency and selectivity against novel targets like LPA2 or cPLA2α, they will need to be evaluated in corresponding disease models, such as models of radiation injury or chronic inflammation, to validate their therapeutic potential before any consideration for human trials. researchgate.netnih.gov

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of 4-(Butylsulfamoyl)benzoic acid?

  • Methodological Answer : A combination of IR spectroscopy (to identify sulfonamide and carboxylic acid functional groups), NMR spectroscopy (¹H and ¹³C for proton/carbon environments), and mass spectrometry (for molecular weight validation) is essential. For crystalline samples, X-ray diffraction provides definitive structural confirmation .

Q. What is a typical synthetic route for 4-(Butylsulfamoyl)benzoic acid in academic laboratories?

  • Methodological Answer : The compound can be synthesized via sulfamoylation of 4-aminobenzoic acid using butylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction monitoring via TLC and purification by recrystallization or column chromatography ensures purity .

Q. How can researchers validate the purity of 4-(Butylsulfamoyl)benzoic acid post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or melting point analysis are standard for purity assessment. Elemental analysis (C, H, N, S) provides quantitative validation of compositional integrity .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structural determination of 4-(Butylsulfamoyl)benzoic acid be resolved?

  • Methodological Answer : Use SHELXL for refinement to address disorder or twinning. Programs like SIR97 can assist in phase determination and error correction. Cross-validation with spectroscopic data (NMR/IR) ensures consistency .

Q. What experimental and computational approaches are used to study its carbonic anhydrase inhibitory activity?

  • Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based or colorimetric methods) measure IC₅₀ values. Molecular docking (using software like AutoDock) predicts binding interactions, while molecular dynamics simulations analyze stability. Synchrotron-based crystallography can resolve enzyme-ligand complexes .

Q. How can AI-driven synthesis planning tools optimize derivatives of 4-(Butylsulfamoyl)benzoic acid?

  • Methodological Answer : Tools like PISTACHIO or Reaxys leverage reaction databases to propose retrosynthetic pathways. Parameters like precursor plausibility (>0.01) and feasibility filters ensure viable routes. One-step synthesis models prioritize efficiency .

Q. What strategies mitigate signal overlap in NMR characterization of structurally similar sulfonamide derivatives?

  • Methodological Answer : Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks. Deuterated solvents and variable-temperature NMR can enhance spectral resolution. For complex mixtures, hyphenated techniques like LC-NMR are advantageous .

Data Analysis & Optimization

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : Re-evaluate docking parameters (e.g., grid size, flexibility) and validate with free-energy perturbation or MM/PBSA calculations . Experimental replication under controlled conditions (pH, temperature) minimizes variability. Cross-reference with structurally analogous compounds .

Q. What statistical methods are recommended for analyzing dose-response relationships in enzyme inhibition studies?

  • Methodological Answer : Non-linear regression (e.g., GraphPad Prism) fits data to sigmoidal models (Hill equation) for IC₅₀ determination. Bootstrapping estimates confidence intervals, while ANOVA identifies significant differences across experimental groups .

Handling & Storage

Q. What are the best practices for storing 4-(Butylsulfamoyl)benzoic acid in laboratory settings?

  • Methodological Answer :
    Store in airtight containers under anhydrous conditions (desiccated environment). Avoid prolonged exposure to light or humidity. For long-term stability, consider refrigeration (4°C) and inert gas purging.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.